molecular formula C9H18O4 B1682887 Tetrahydropyranyldiethyleneglycol CAS No. 2163-11-3

Tetrahydropyranyldiethyleneglycol

Cat. No.: B1682887
CAS No.: 2163-11-3
M. Wt: 190.24 g/mol
InChI Key: CPCUDERUJBARLD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetrahydropyranyldiethyleneglycol (THP-PEG2-OH) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system. This system is responsible for protein degradation within cells, a crucial process for maintaining cellular homeostasis . By acting as a linker in PROTACs, this compound facilitates the degradation of specific target proteins, thereby influencing the associated biochemical pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the resulting PROTAC would depend on the specific ligands used and the target protein .

Result of Action

The result of this compound’s action is the selective degradation of target proteins within cells . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein .

Action Environment

The action of this compound, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules could potentially influence the efficacy and stability of the PROTAC . .

Safety and Hazards

Based on the available data, Tetrahydropyranyldiethyleneglycol is not classified as a hazardous substance or mixture .

Future Directions

Tetrahydropyranyldiethyleneglycol is a promising compound in the field of targeted therapy drugs . Its use in the synthesis of PROTACs represents an emerging and promising approach for the development of targeted therapy drugs .

Chemical Reactions Analysis

Tetrahydropyranyldiethyleneglycol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-[2-(oxan-2-yloxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCUDERUJBARLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339818
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2163-11-3
Record name Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 800 mL of CH2Cl2 were added diethylene glycol (57 mL, 0.6 mol) and p-toluenesulfonic acid monohydrate (5.7 g, 30 mmol) successively. Then tetrahydropyran (27.4 mL, 0.3 mol) was added dropwise at 0° C. The reaction mixture was stirred overnight and quenched with H2O, extracted with CH2Cl2, washed with H2O and brine successively, concentrated through rotary evaporation, and subjected to silica gel chromatography using CH2Cl2/MeOH as the eluent to afford compound 28 (32.5 g, 0.17 mol, 57% yield) as a clear oil: 1H NMR (500 MHz, CDCl3) δ 4.59 (t, J=4.0 Hz, 1H), 3.85-3.80 (m, 2H), 3.68-3.64 (m, 4H), 3.59-3.55 (m, 3H), 3.48-3.44 (m, 1H), 2.98 (br, 1H), 1.81-1.76 (m, 1H), 1.71-1.65 (m, 1H), 1.59-1.46 (m, 4H).
Quantity
27.4 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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